Hexafluorodisilane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

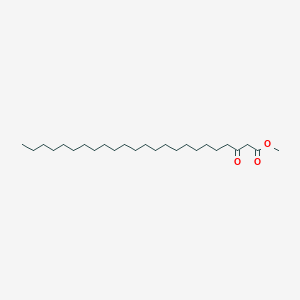

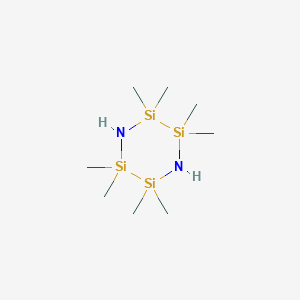

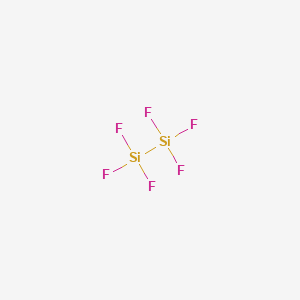

Hexafluorodisilane, with the molecular formula F₆Si₂, is a chemical compound consisting of two silicon atoms bonded to six fluorine atoms. It is a colorless, volatile liquid that is primarily used in the semiconductor industry for the deposition of silicon-containing films. The compound is known for its high reactivity and unique chemical properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Hexafluorodisilane can be synthesized through several methods, including:

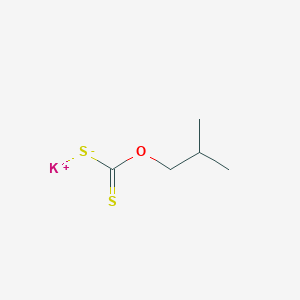

Fluorination of Hexachlorodisilane or Hexabromodisilane: This method involves the reaction of hexachlorodisilane or hexabromodisilane with potassium fluoride in boiling acetonitrile.

Fluorination with Antimony Trifluoride: Another method involves the fluorination of hexachlorodisilane using antimony trifluoride.

Chemical Reactions Analysis

Hexafluorodisilane undergoes various chemical reactions, including:

Scientific Research Applications

Hexafluorodisilane has several applications in scientific research and industry:

Semiconductor Industry: It is used for the deposition of silicon-containing films in the production of semiconductors.

Material Science: The compound is utilized in the synthesis of various silicon-based materials, including silicon nitride and silicon dioxide films.

Chemical Research:

Mechanism of Action

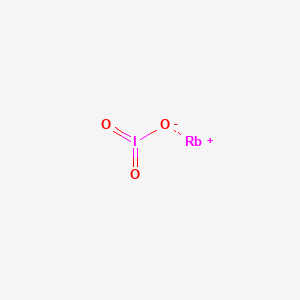

The mechanism of action of hexafluorodisilane involves its high reactivity with various chemical reagents. For example, its reaction with sulfur trioxide at high temperatures leads to the formation of silicon tetrafluoride and other products. The compound’s reactivity is primarily due to the presence of highly electronegative fluorine atoms, which make the silicon-silicon bond more susceptible to cleavage .

Comparison with Similar Compounds

Hexafluorodisilane can be compared with other similar compounds, such as:

Hexachlorodisilane (Si₂Cl₆): Unlike this compound, hexachlorodisilane contains chlorine atoms instead of fluorine.

Hexabromodisilane (Si₂Br₆): This compound contains bromine atoms and is also used in the synthesis of silicon-based materials.

This compound’s high reactivity and unique chemical properties make it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name |

trifluoro(trifluorosilyl)silane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/F6Si2/c1-7(2,3)8(4,5)6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDNBGJALFMSQER-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F[Si](F)(F)[Si](F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F6Si2 |

Source

|

| Record name | hexafluorodisilane | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70160564 |

Source

|

| Record name | Hexafluorodisilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70160564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13830-68-7 |

Source

|

| Record name | Hexafluorodisilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013830687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexafluorodisilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70160564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.